

## Efficacy Comparison: Entrectinib vs. Crizotinib in ROS1+ NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

### Compound Focus: Entrectinib

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Study Population & Type	Key Efficacy Endpoints	Entrectinib Results	Crizotinib Results	Hazard Ratio (HR) / Risk Ratio (RR)
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**| Asian Patients (MAIC) [1] (Indirect Comparison) | Median Overall Survival (OS) Median Progression-Free Survival (PFS) | Not Reached 39.4 months | 44.2 months 15.9 months | OS: HR 0.66 (95% CI: 0.32-1.37) PFS: HR 0.69 (95% CI: 0.37-1.27) | | Global Population (STC) [2] (Indirect Comparison) | Objective Response Rate (ORR) Median PFS 12-month OS | -**

- | -
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- | ORR: RR 1.04 (95% CI: 0.85-1.28) PFS:  $\Delta$  3.99 mo (95% CI: -6.27-14.25) OS: RR 1.01 (95% CI: 0.90-1.12) | | **Trial vs. Real-World** [3] [4] (Indirect Comparison) | Median Time to Treatment Discontinuation (TTD) Median Real-world PFS (rwPFS) Median OS | 12.9 - 14.6 months
- Not Reached | 8.8 months
- 18.5 months | TTD: HR 0.72 (95% CI: 0.51-1.02) rwPFS: HR 0.44 (95% CI: 0.27-0.74) OS: Not provided |

**Abbreviations:** CI, Confidence Interval; MAIC, Matching-Adjusted Indirect Comparison; STC, Simulated Treatment Comparison.

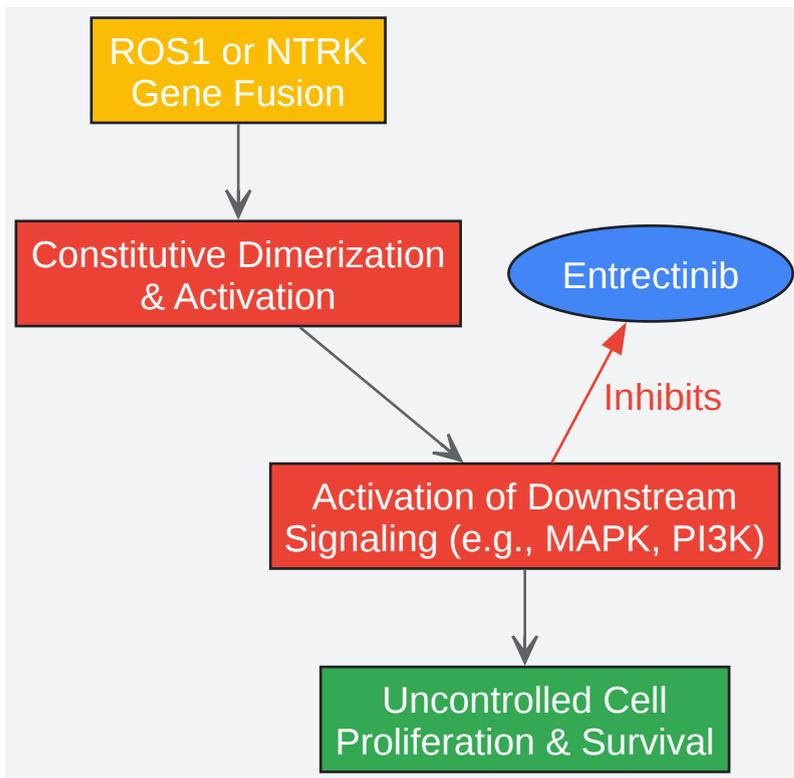
## Key Experimental Protocols and Methodologies

The comparative evidence for **entrectinib** largely comes from sophisticated indirect comparisons, as direct head-to-head randomized trials are not available.

- **Matching-Adjusted Indirect Comparison (MAIC):** This method was used to compare **entrectinib** with crizotinib in an Asian population [1]. Individual patient data (IPD) from **entrectinib** clinical trials were weighted so that the average baseline patient characteristics matched those of the patients in the crizotinib trial. This creates a more balanced comparison despite the lack of randomization.
- **Simulated Treatment Comparison (STC):** Another statistical technique used to compare outcomes between **entrectinib** and crizotinib by creating a simulated control arm [2]. This approach adjusts for differences in trial designs and patient populations to allow for cross-trial efficacy comparisons.
- **Clinical Trial vs. Real-World Cohort Comparison:** This analysis compared patients receiving **entrectinib** within clinical trials to a retrospective, real-world cohort of patients treated with crizotinib, identified from electronic health records [3] [4]. To improve comparability, the crizotinib cohort had clinical trial-like eligibility criteria applied, and the analysis used propensity score weighting to adjust for prognostic factors like age, brain metastases, and prior lines of therapy.

## Mechanism of Action and Signaling Pathway

**Entrectinib** is a potent oral multi-kinase inhibitor. Its primary targets in NSCLC are the tyrosine kinase receptors encoded by the *ROS1* and *NTRK* fusion genes. The following diagram illustrates the simplified signaling pathway that **entrectinib** inhibits.



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## Safety and Real-World Performance

A 2025 post-marketing surveillance study in Japan provides robust real-world evidence on **entrectinib's** safety profile [5] [6].

- **Most Common Adverse Events of Interest:** Cognitive disorder and/or ataxia were the most frequently reported, occurring in **26.8%** of patients. The median time to onset of these neurological symptoms was short, at **2.0 days**.
- **Management:** These adverse drug reactions were generally manageable through dose modifications (reduction in 9.7%, interruption in 28.3%, discontinuation in 15.2% of patients), with **86.9%** of affected patients recovering or in the process of recovery.
- **Effectiveness in Real-World Practice:** The study confirmed **entrectinib's** effectiveness, with an Overall Response Rate (ORR) of **38.8%** across all lines of therapy. The ORR was notably higher when used as a first-line treatment (**70.8%**) [5] [6].

## Context in NTRK Fusion Cancers

While the focus here is on ROS1+ NSCLC, it is important to note that **entrectinib** is also a tumor-agnostic treatment for solid tumors with NTRK gene fusions. In this setting, indirect comparisons with another TRK inhibitor, larotrectinib, have been explored. Preliminary simulations and indirect comparisons of phase 1/2 data have suggested a potential advantage for larotrectinib in terms of clinical response and survival, though no direct comparative studies exist [7].

## Conclusion for Research and Development

The body of evidence demonstrates that **entrectinib** is an effective and tolerable targeted therapy for ROS1+ NSCLC. Key considerations for researchers and clinicians include:

- **Comparative Efficacy:** Indirect comparisons consistently show a trend favoring **entrectinib** over crizotinib in key survival endpoints, with some analyses indicating a statistically significant improvement in progression-free survival [1] [4].
- **Real-World Validity:** The efficacy and safety profiles observed in clinical trials have been confirmed in real-world clinical practice [5] [6].
- **Statistical Methods:** Advanced methodologies like MAIC and STC provide valuable, though not definitive, comparative evidence in the absence of randomized trials, aiding in drug development and reimbursement decisions for rare molecular subtypes.

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

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**Web:** [www.smolecule.com](http://www.smolecule.com)